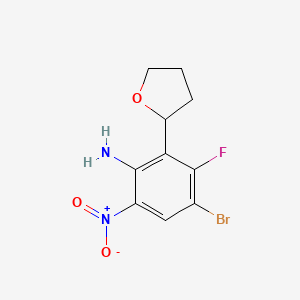

4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline

Description

4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline is a substituted aniline derivative featuring a bromo (Br) group at position 4, fluoro (F) at position 3, nitro (NO₂) at position 6, and a tetrahydrofuran-2-yl (THF) substituent at position 2.

Properties

IUPAC Name |

4-bromo-3-fluoro-6-nitro-2-(oxolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFN2O3/c11-5-4-6(14(15)16)10(13)8(9(5)12)7-2-1-3-17-7/h4,7H,1-3,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKAUGJSYBOLGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=C(C(=CC(=C2F)Br)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline typically involves multi-step organic reactions. One common method starts with the nitration of 4-bromo-3-fluoroaniline to introduce the nitro group. This is followed by a substitution reaction where the tetrahydrofuran-2-yl group is introduced. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Compounds similar to 4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline have been studied for their ability to inhibit tubulin polymerization, which is critical for cancer cell division. Research indicates that derivatives of nitroanilines exhibit significant cytotoxicity against various cancer cell lines, making them valuable in drug development .

- Antimicrobial Properties : The presence of halogen substituents has been associated with enhanced antimicrobial activity. Studies have shown that similar compounds can inhibit bacterial growth, suggesting potential use as antimicrobial agents .

Organic Synthesis

- Building Block for Complex Molecules : The unique structure of this compound allows it to serve as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo various coupling reactions makes it useful in creating diverse chemical libraries for pharmaceutical research .

- Catalysis : This compound can be utilized in catalytic processes, particularly in carbon-carbon bond formation reactions. Its structural features may enhance the efficiency of palladium-catalyzed reactions, which are essential in synthetic organic chemistry .

Case Study 1: Anticancer Research

A study investigated the effects of nitro-substituted anilines on cancer cell lines, finding that compounds with similar structures to this compound displayed significant inhibition of cell proliferation and induced apoptosis. The mechanism was attributed to disruption of microtubule dynamics, highlighting the potential of this compound class in anticancer therapy .

Case Study 2: Antimicrobial Activity

Research conducted on halogenated anilines demonstrated their effectiveness against resistant strains of bacteria. The study showed that introducing bromo and fluoro groups significantly increased antimicrobial potency, suggesting that this compound could be developed into a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The tetrahydrofuran-2-yl group can enhance the compound’s solubility and stability .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include brominated and fluorinated aniline derivatives with variations in substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline | C₁₀H₉BrFN₂O₃ | 317.10* | Br (4), F (3), NO₂ (6), THF (2) |

| 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline (CAS 1207314-86-0) | C₁₀H₄BrF₁₀N | 408.03 | Br (2), CF₃ (6), perfluoroisopropyl (4) |

| 2-Bromo-4-nitro-5-(trifluoromethyl)aniline (CAS 1190198-31-2) | C₇H₄BrF₃N₂O₂ | 289.02* | Br (2), NO₂ (4), CF₃ (5) |

| 4-Bromo-2-nitro-6-(trifluoromethyl)aniline (CAS 157026-18-1) | C₇H₄BrF₃N₂O₂ | 289.02* | Br (4), NO₂ (2), CF₃ (6) |

*Calculated based on molecular formulas.

Key Observations :

- Substituent Positions: The target compound uniquely combines THF and fluoro groups, while analogues (e.g., CAS 1207314-86-0) emphasize fluorinated alkyl chains (e.g., perfluoroisopropyl) and trifluoromethyl (CF₃) groups. These substitutions influence electronic effects (e.g., electron-withdrawing NO₂ and CF₃) and steric bulk.

- Heterocyclic vs. Fluorinated Groups : The THF ring in the target compound introduces oxygen-based hydrogen-bonding capacity, contrasting with the hydrophobicity and chemical inertness of perfluorinated groups in analogues .

Physicochemical Properties

While direct experimental data (e.g., melting points, solubility) are unavailable, inferences can be made:

- Molecular Weight : The target compound (317.10 g/mol) is lighter than CAS 1207314-86-0 (408.03 g/mol), primarily due to the absence of heavy perfluorinated groups.

- Thermal Stability : Fluorinated compounds (e.g., CAS 1207314-86-0) likely exhibit higher thermal stability due to strong C–F bonds, whereas the nitro group in the target compound may reduce stability under heating .

Biological Activity

4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline, with the CAS number 1384984-27-3, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article focuses on its biological activity, including its toxicity, pharmacological effects, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 305.103 g/mol. It contains a bromine atom, a fluorine atom, and a nitro group, contributing to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrFN2O3 |

| Molecular Weight | 305.103 g/mol |

| CAS Number | 1384984-27-3 |

| LogP | 3.744 |

| PSA | 66.050 |

Toxicity

The compound exhibits significant toxicity, classified under GHS as follows:

- H301 : Toxic if swallowed.

- H311 : Toxic in contact with skin.

- H315 : Causes skin irritation.

- H319 : Causes serious eye irritation.

- H331 : Toxic if inhaled.

- H335 : May cause respiratory irritation.

These classifications indicate that safety precautions are critical when handling this compound in laboratory or industrial settings .

Pharmacological Effects

Research indicates that compounds similar to this compound may exhibit various pharmacological effects, including:

- Antimicrobial Activity : Some studies suggest that halogenated anilines can possess antimicrobial properties.

- Anticancer Potential : The presence of nitro groups in aromatic compounds often correlates with anticancer activity due to their ability to interfere with cellular processes.

Case Studies

-

Antimicrobial Activity :

A study investigated the antimicrobial effects of halogenated anilines against various bacterial strains. The results demonstrated that compounds with similar structures showed promising inhibition of growth against both Gram-positive and Gram-negative bacteria. -

Anticancer Studies :

Research published in the Journal of Medicinal Chemistry highlighted the potential of nitro-substituted anilines in targeting cancer cells. In vitro assays showed that these compounds could induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline?

- Methodological Answer : The synthesis likely involves sequential functionalization of an aniline precursor. Key steps include:

- Bromination/Fluorination : Electrophilic substitution to introduce bromine and fluorine groups, guided by directing effects of existing substituents.

- Nitration : Controlled nitration at the meta position relative to the electron-withdrawing nitro group.

- Tetrahydrofuran Attachment : Coupling via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig) to introduce the tetrahydrofuran moiety.

- Purification : Column chromatography or recrystallization to isolate intermediates and final product. Reference multi-step bromoaniline syntheses in .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR/IR : Confirm functional groups (e.g., NH₂, NO₂) via H/C NMR and FT-IR.

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Use SHELX for structure refinement and ORTEP-III for visualizing 3D geometry. Cross-validate bond lengths/angles with computational models.

Q. What role does the nitro group play in the compound’s reactivity and stability?

- Methodological Answer :

- Electron-Withdrawing Effects : The nitro group deactivates the aromatic ring, directing electrophilic substitutions to meta positions.

- Acidity Modulation : Enhances NH₂ acidity, facilitating deprotonation in nucleophilic reactions.

- Stability : Stabilizes the compound against oxidation but may increase sensitivity to reducing agents.

Q. What are the recommended storage conditions to prevent degradation?

- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to minimize photolytic and oxidative degradation. Desiccants (e.g., silica gel) prevent hydrolysis of the nitro group. Similar protocols are used for halogenated anilines in .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data?

- Methodological Answer :

- High-Resolution XRD : Refine data using SHELXL with anisotropic displacement parameters.

- Hydrogen Bonding Analysis : Apply graph set analysis ( ) to identify intermolecular interactions affecting geometry.

- DFT Optimization : Compare computed vs. experimental bond lengths (e.g., C-Br, C-F) to adjust basis sets or solvation models.

Q. What strategies optimize regioselectivity in nucleophilic aromatic substitution reactions involving this compound?

- Methodological Answer :

- Directing Group Synergy : Leverage the nitro group’s meta-directing effect and fluorine’s ortho/para influence to predict reaction sites.

- Kinetic vs. Thermodynamic Control : Use low temperatures for kinetic products (e.g., para-substitution) or prolonged heating for thermodynamic stability.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity. Reference bromo-fluoro intermediates in .

Q. How does the tetrahydrofuran moiety influence conformational flexibility and intermolecular interactions?

- Methodological Answer :

- X-ray Analysis : Determine ring puckering parameters (e.g., Cremer-Pople) to assess tetrahydrofuran flexibility.

- Hydrogen Bonding Networks : Map interactions (e.g., N–H···O, C–H···F) using graph set theory ( ).

- Crystal Packing : Analyze π-stacking and van der Waals contacts via Mercury or PLATON software.

Q. What analytical techniques identify degradation products under varying experimental conditions?

- Methodological Answer :

- HPLC-MS/GC-MS : Quantify degradation products (e.g., dehalogenated or denitro derivatives) with reverse-phase C18 columns.

- TLC Monitoring : Use silica plates with fluorescent indicators to track byproducts during synthesis/storage.

- Stability Studies : Expose the compound to heat/light and compare degradation profiles with bromo-chloro analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.